![molecular formula C11H18O3 B14331602 6-[(Oxan-2-yl)oxy]hex-2-enal CAS No. 98076-79-0](/img/structure/B14331602.png)
6-[(Oxan-2-yl)oxy]hex-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Oxan-2-yl)oxy]hex-2-enal is an organic compound with the molecular formula C11H18O3. It is characterized by the presence of an oxane (tetrahydropyran) ring attached to a hexenal chain. This compound is a type of α,β-unsaturated aldehyde, which is known for its reactivity and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxan-2-yl)oxy]hex-2-enal typically involves the reaction of hex-2-enal with oxane derivatives under controlled conditions. One common method is the ring-opening of cyclopropanols followed by oxidation. The reaction conditions often include the use of N-methylmorpholine N-oxide as an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using allyl bromides and cyclopropyl sulfonates. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Oxan-2-yl)oxy]hex-2-enal undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: N-methylmorpholine N-oxide, chromium compounds.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted alkenes
Applications De Recherche Scientifique
6-[(Oxan-2-yl)oxy]hex-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 6-[(Oxan-2-yl)oxy]hex-2-enal involves its reactivity as an α,β-unsaturated aldehyde. It can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial for its role in various synthetic pathways and biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexenal: Another α,β-unsaturated aldehyde with similar reactivity but lacking the oxane ring.
6-[(Tetrahydro-2H-pyran-2-yl)oxy]hex-2-enal: A stereoisomer with similar structural features.
Uniqueness
6-[(Oxan-2-yl)oxy]hex-2-enal is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
98076-79-0 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
6-(oxan-2-yloxy)hex-2-enal |
InChI |
InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h1,4,8,11H,2-3,5-7,9-10H2 |
Clé InChI |
FXRQMGQJKCTRFW-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
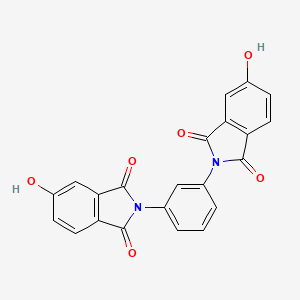
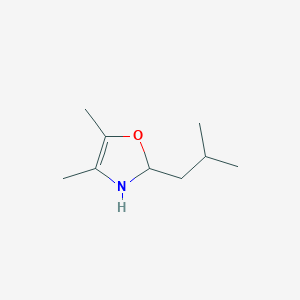
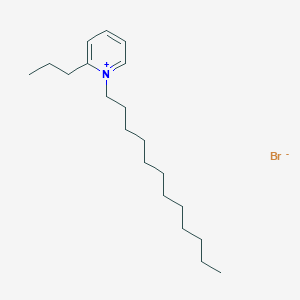
![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

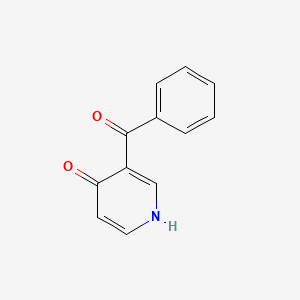

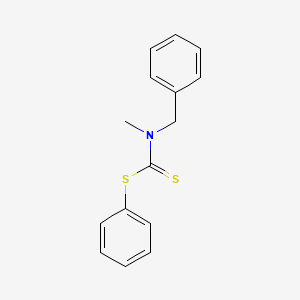
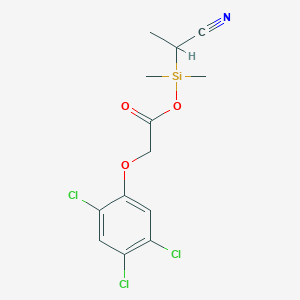
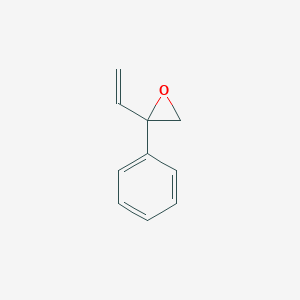
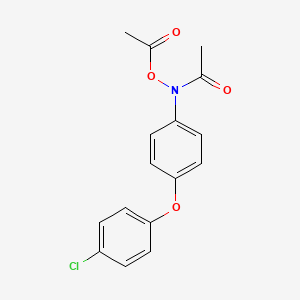

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
